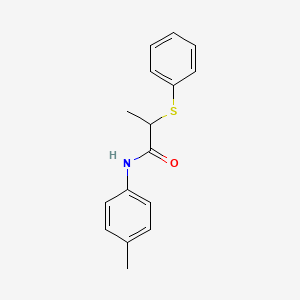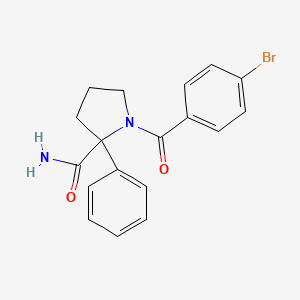![molecular formula C20H16Cl2N2O3S B4881472 5-chloro-N-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4881472.png)
5-chloro-N-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}-1-naphthamide
Overview
Description
5-chloro-N-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}-1-naphthamide is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a member of the naphthamide family of compounds and has been shown to exhibit a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 5-chloro-N-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}-1-naphthamide is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes and proteins, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). It may also induce apoptosis (programmed cell death) in cancer cells and exhibit antioxidant activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-N-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}-1-naphthamide are diverse and depend on the specific application. In vitro studies have shown that the compound can inhibit the production of inflammatory cytokines and reduce the activity of MMPs. It has also been shown to induce apoptosis in cancer cells and exhibit anti-tumor activity. Additionally, the compound has been investigated for its potential use as a fluorescent probe and as a catalyst for organic reactions.
Advantages and Limitations for Lab Experiments
The advantages of using 5-chloro-N-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}-1-naphthamide in lab experiments include its high purity, stability, and potential therapeutic applications. However, the compound may have limitations in terms of solubility and toxicity. It is important to use appropriate safety measures when handling the compound and to optimize experimental conditions to minimize any potential adverse effects.
Future Directions
There are several future directions for research on 5-chloro-N-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}-1-naphthamide. These include:
1. Further investigation of the compound's mechanism of action and potential targets for therapeutic applications.
2. Optimization of the synthesis method to increase yield and reduce cost.
3. Development of novel derivatives of the compound with improved solubility and bioavailability.
4. Investigation of the compound's potential as a fluorescent probe and as a catalyst for organic reactions.
5. Preclinical and clinical studies to evaluate the safety and efficacy of the compound for therapeutic applications.
Conclusion:
In conclusion, 5-chloro-N-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}-1-naphthamide is a compound with diverse and promising scientific research applications. It exhibits anti-inflammatory, anti-tumor, and anti-microbial properties and has been investigated for its potential use in the treatment of neurodegenerative disorders. The compound's mechanism of action is not fully understood, but it may act by inhibiting the activity of certain enzymes and proteins. Future research directions include further investigation of the compound's mechanism of action, optimization of the synthesis method, and development of novel derivatives with improved solubility and bioavailability.
Scientific Research Applications
The scientific research applications of 5-chloro-N-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}-1-naphthamide are diverse and promising. The compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, the compound has been studied for its potential as a fluorescent probe and as a catalyst for organic reactions.
properties
IUPAC Name |
5-chloro-N-[(4-chloro-2,5-dimethoxyphenyl)carbamothioyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O3S/c1-26-17-10-16(18(27-2)9-15(17)22)23-20(28)24-19(25)13-7-3-6-12-11(13)5-4-8-14(12)21/h3-10H,1-2H3,(H2,23,24,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPBCQLLCYFKJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=S)NC(=O)C2=CC=CC3=C2C=CC=C3Cl)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[(4-chloro-2,5-dimethoxyphenyl)carbamothioyl]naphthalene-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-fluorophenyl)-4-{[5-(2-hydroxy-5-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B4881406.png)

![N-{4-[(diethylamino)carbonyl]phenyl}-4-fluorobenzamide](/img/structure/B4881414.png)
![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4881419.png)
![(1R*,5S*)-6-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-6-azabicyclo[3.2.1]octane](/img/structure/B4881422.png)
![1-(4-chloro-2-methylphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B4881434.png)

![N-butyl-2-[(2,3-difluorophenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B4881449.png)

![N-{1-[1-(2-hydroxy-6-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4881455.png)

![1-[(5-chloro-2-thienyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B4881469.png)
![2-bromobenzyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4881478.png)